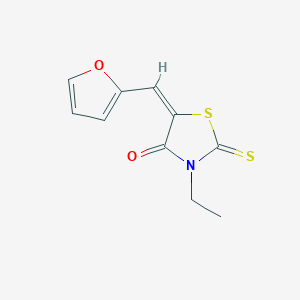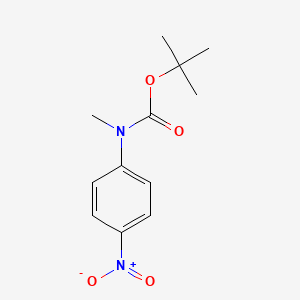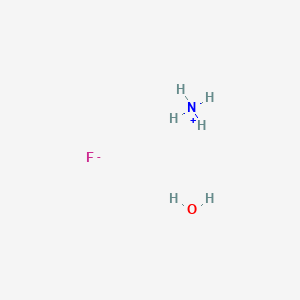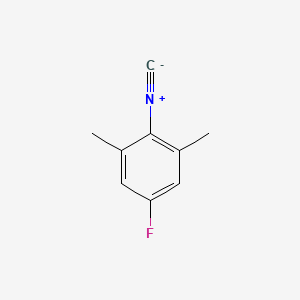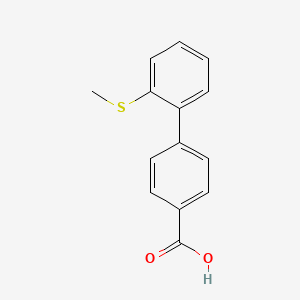
4-(2-Methylthiophenyl)benzoic acid, 95%
説明
4-(2-Methylthiophenyl)benzoic acid, 95% (4-MTB), is a chemical compound that is widely used in scientific research. It is a type of organic acid, and its chemical structure is C9H8O2S. 4-MTB is often used as a reagent in organic synthesis and has been found to have a wide range of applications in scientific research. In
科学的研究の応用
4-(2-Methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as aryl sulfonamides, aryl thioesters, and thioureas. It has also been used as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. In addition, 4-(2-Methylthiophenyl)benzoic acid, 95% has been used in the synthesis of polymers, such as poly(2-methylthiophene) and poly(2-methylthiophene-co-thiophene).
作用機序
The mechanism of action of 4-(2-Methylthiophenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme and prevent it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylthiophenyl)benzoic acid, 95% are not well understood. However, it has been found to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. In addition, 4-(2-Methylthiophenyl)benzoic acid, 95% has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The main advantage of 4-(2-Methylthiophenyl)benzoic acid, 95% is its high purity (95%), which makes it ideal for use in scientific research. In addition, it is relatively inexpensive and readily available. However, there are some limitations to the use of 4-(2-Methylthiophenyl)benzoic acid, 95% in laboratory experiments. For example, the compound is not very stable and can decompose over time. In addition, the compound is not very soluble in water, so it may be difficult to dissolve in aqueous solutions.
将来の方向性
There are several potential future directions for the use of 4-(2-Methylthiophenyl)benzoic acid, 95% in scientific research. For example, the compound could be used in the synthesis of new organic compounds, such as aryl sulfonamides, aryl thioesters, and thioureas. In addition, the compound could be used to study the mechanism of action of acetyl-CoA carboxylase and other enzymes involved in fatty acid metabolism. Furthermore, 4-(2-Methylthiophenyl)benzoic acid, 95% could be used to study the biochemical and physiological effects of the compound, as well as its potential antioxidant properties. Finally, 4-(2-Methylthiophenyl)benzoic acid, 95% could be used in the synthesis of new polymers, such as poly(2-methylthiophene) and poly(2-methylthiophene-co-thiophene).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Methylthiophenyl)benzoic acid involves the reaction of 2-methylthiophenol with benzoyl chloride in the presence of a base to form the intermediate 4-(2-Methylthiophenyl)benzoyl chloride. This intermediate is then hydrolyzed to yield the final product, 4-(2-Methylthiophenyl)benzoic acid.", "Starting Materials": [ "2-methylthiophenol", "benzoyl chloride", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as dichloromethane or chloroform)", "water" ], "Reaction": [ "Step 1: Dissolve 2-methylthiophenol in a solvent such as dichloromethane or chloroform.", "Step 2: Add benzoyl chloride to the solution and mix well.", "Step 3: Add a base such as sodium hydroxide or potassium hydroxide to the solution and stir for several hours at room temperature.", "Step 4: Separate the organic layer and wash it with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the intermediate 4-(2-Methylthiophenyl)benzoyl chloride.", "Step 7: Dissolve the intermediate in water and add a base such as sodium hydroxide or potassium hydroxide to the solution.", "Step 8: Stir the solution for several hours at room temperature to hydrolyze the intermediate and form the final product, 4-(2-Methylthiophenyl)benzoic acid.", "Step 9: Filter the solution and wash the solid with water.", "Step 10: Dry the solid under reduced pressure to obtain the final product, 4-(2-Methylthiophenyl)benzoic acid." ] } | |
CAS番号 |
330942-85-3 |
分子式 |
C12H10O2S |
分子量 |
218.27 g/mol |
IUPAC名 |
4-(2-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-11(6-7-15-8)9-2-4-10(5-3-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChIキー |
GASFZJJXAFCPKO-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CC1=C(C=CS1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)




amino}propanoic acid](/img/structure/B6325062.png)
![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)
